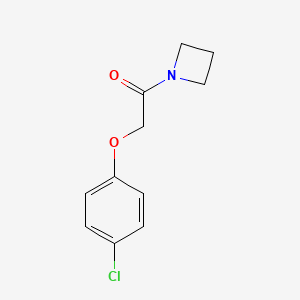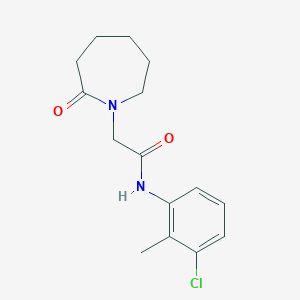
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide, also known as TTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TTA is a potent and selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.
Wirkmechanismus
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide acts as a selective modulator of PPARγ, which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. PPARγ activation leads to the transcription of genes involved in adipocyte differentiation, glucose uptake, and fatty acid metabolism. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide binds to PPARγ and induces a conformational change that enhances its transcriptional activity.
Biochemical and Physiological Effects:
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide also promotes lipolysis and inhibits adipocyte differentiation, which may help in the treatment of obesity. In addition, N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide in lab experiments is its high potency and selectivity for PPARγ. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to be more potent than other PPARγ agonists, such as rosiglitazone and pioglitazone. However, one limitation of using N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide is its low solubility in aqueous solutions, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide. One area of interest is the development of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide and its effects on other signaling pathways need to be further elucidated.
Synthesemethoden
The synthesis of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with benzoyl chloride in the presence of triethylamine. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to yield N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide. The purity of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide can be further improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and cancer. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been found to inhibit adipocyte differentiation and promote lipolysis, which may help in the treatment of obesity. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(14(18)16(3)4)11(2)17(15-10)12-8-6-5-7-9-12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBEJREDNXTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)